
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, also known as EOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyran-2-carboxamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyran and pyrazole derivatives, including those related to 5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, has been a subject of research due to their potential applications in material science and pharmaceutical chemistry. Studies involve the synthesis of novel compounds through various chemical reactions, aiming to explore their structural and physical properties. For instance, the work by Hassan et al. (2014, 2015) on synthesizing and characterizing pyrazole and pyrazolopyrimidine derivatives showcases the ongoing efforts in expanding the chemical repertoire of pyran-related compounds for further application in cytotoxic studies against cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Catalysis and Material Science
The development of new synthetic methodologies using pyran derivatives has implications for material science, particularly in catalysis and polymer research. Jadhav et al. (2018) reported an eco-friendly procedure for synthesizing pyrano[3,2-c]chromene derivatives, highlighting the importance of such compounds in green chemistry and their potential role in creating new materials (Jadhav, Lim, Jeong, & Jeong, 2018).
Anticorrosive Properties
Research into the anticorrosive properties of pyran derivatives on metal surfaces in acidic environments has been conducted, demonstrating the potential of these compounds in industrial applications. Saranya et al. (2020) explored the efficiency of pyran derivatives in corrosion inhibition, providing insights into their practical applications in protecting metal surfaces from corrosion, thereby extending their lifecycle in harsh chemical environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
Antibacterial Activity
The exploration of antibacterial properties of pyran derivatives represents a significant area of pharmacological research. While this request excludes details on drug use and side effects, the synthesis and potential antibacterial activity of such compounds are of scientific interest. Aghekyan et al. (2020) synthesized novel oxadiazole derivatives with potential antibacterial properties, illustrating the ongoing efforts to find new antimicrobial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Propriétés
IUPAC Name |
5-ethoxy-N-(4-ethoxyphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-20-12-7-5-11(6-8-12)17-16(19)14-9-13(18)15(10-22-14)21-4-2/h5-10H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBBKARNCCBROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(4-ethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

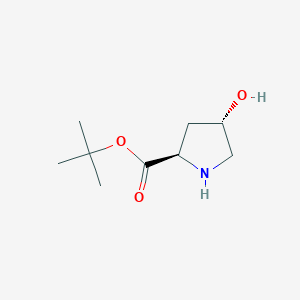

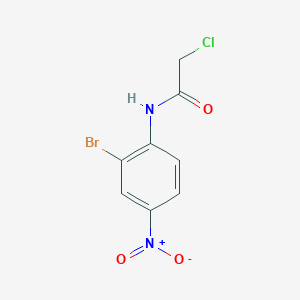
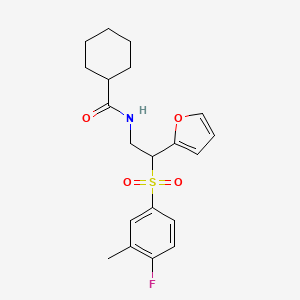
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
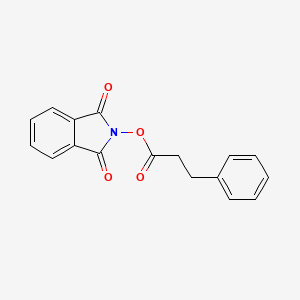
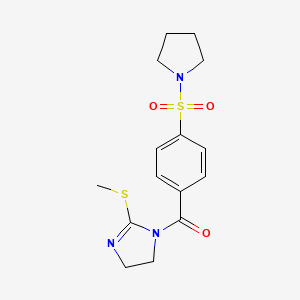
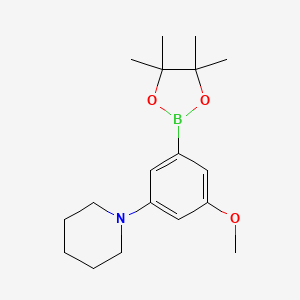
![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

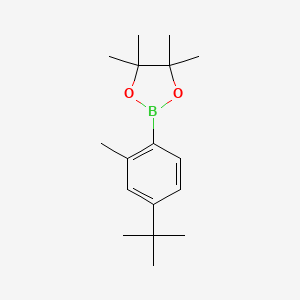

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)